6-Hydroxynaphthalene-1,4-dione
Overview
Description
6-Hydroxynaphthalene-1,4-dione, also known as lawsone, is a naturally occurring organic compound derived from naphthalene. It is a type of naphthoquinone, characterized by a quinone structure with a hydroxyl group at the 6th position. This compound is known for its vibrant orange-red color and is commonly found in the leaves of the henna plant (Lawsonia inermis). Lawsone has been used for centuries as a dye for skin, hair, and textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxynaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from henna leaves, where it is present in significant quantities. The leaves are dried, powdered, and then subjected to solvent extraction to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to 1,4-dihydroxynaphthalene.
Substitution: It can undergo nucleophilic substitution reactions with O-, N-, and S-nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aromatic aldehydes and amines are used in the presence of catalysts like nano copper (II) oxide.
Major Products:
Oxidation: Various quinone derivatives.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Mannich bases and other substituted naphthoquinones.
Scientific Research Applications
6-Hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain . In biological systems, it can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells, leading to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacks the hydroxyl group at the 6th position.
Juglone (5-Hydroxy-1,4-naphthoquinone): Similar structure with a hydroxyl group at the 5th position, known for its allelopathic properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Contains a methyl group at the 2nd position and exhibits strong biological activities.
Uniqueness: 6-Hydroxynaphthalene-1,4-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form strong permanent stains and its wide range of applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
6-hydroxynaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAIOOGHXYZWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473708 | |
Record name | 6-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-53-9 | |
Record name | 6-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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